molecular formula C12H22N2O B8061256 cis-2-((Tetrahydro-2H-pyran-4-yl)methyl)octahydropyrrolo[3,4-c]pyrrole

cis-2-((Tetrahydro-2H-pyran-4-yl)methyl)octahydropyrrolo[3,4-c]pyrrole

Cat. No.: B8061256
M. Wt: 210.32 g/mol
InChI Key: SLASAZMRKWCCLM-TXEJJXNPSA-N
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Description

cis-2-((Tetrahydro-2H-pyran-4-yl)methyl)octahydropyrrolo[3,4-c]pyrrole is a complex organic compound featuring a fused bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-2-((Tetrahydro-2H-pyran-4-yl)methyl)octahydropyrrolo[3,4-c]pyrrole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of tetrahydro-2H-pyran-4-yl derivatives, followed by their reaction with suitable pyrrole derivatives under catalytic conditions to form the desired bicyclic structure .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

cis-2-((Tetrahydro-2H-pyran-4-yl)methyl)octahydropyrrolo[3,4-c]pyrrole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds .

Scientific Research Applications

cis-2-((Tetrahydro-2H-pyran-4-yl)methyl)octahydropyrrolo[3,4-c]pyrrole has several scientific research applications:

Mechanism of Action

The mechanism by which cis-2-((Tetrahydro-2H-pyran-4-yl)methyl)octahydropyrrolo[3,4-c]pyrrole exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The exact pathways involved would depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets cis-2-((Tetrahydro-2H-pyran-4-yl)methyl)octahydropyrrolo[3,4-c]pyrrole apart is its fused bicyclic structure, which imparts unique steric and electronic properties. This makes it particularly valuable in the design of molecules with specific biological or material functions .

Properties

IUPAC Name

(3aR,6aS)-5-(oxan-4-ylmethyl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O/c1-3-15-4-2-10(1)7-14-8-11-5-13-6-12(11)9-14/h10-13H,1-9H2/t11-,12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLASAZMRKWCCLM-TXEJJXNPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CN2CC3CNCC3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCC1CN2C[C@H]3CNC[C@H]3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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